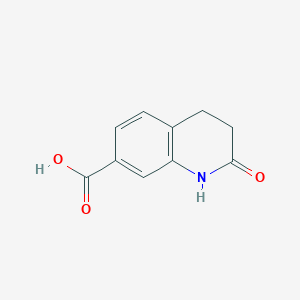
4-Methacrylamidosalicylic acid
Vue d'ensemble
Description
4-Methacrylamidosalicylic acid is a chemical compound with the molecular formula C11H11NO4 . It is a derivative of salicylic acid, which is commonly used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 4-Methacrylamidosalicylic acid can be determined using various spectroscopic techniques . These techniques include Raman spectroscopy, which uses the vibration of molecules to provide chemical and structural data, and Fourier transform infrared spectroscopy, which identifies information through absorption and emission of light in the infrared region .
Chemical Reactions Analysis
The chemical reactions involving 4-Methacrylamidosalicylic acid would depend on its functional groups. As a derivative of salicylic acid, it contains carboxylic acid and phenol groups, which can participate in various reactions . For example, carboxylic acids can react with bases to form salts, or with alcohols to form esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methacrylamidosalicylic acid can be analyzed using various techniques . These include techniques to determine its melting point, boiling point, density, and solubility . Additionally, its chemical properties such as reactivity, stability, and potential for polymerization can also be analyzed .
Applications De Recherche Scientifique
1. Applications in Molecularly Imprinted Polymers
A study by Mullett et al. (2000) demonstrated the use of poly(methacrylic acid-ethylene glycol dimethacrylate) in creating molecularly imprinted polymers (MIPs) for selective solid phase extraction. This application is significant for analytical chemistry, particularly in enhancing the selectivity and specificity of sample extraction processes (Mullett et al., 2000).
2. Dental Applications
Fujita et al. (2007) explored the degradation mechanism of 4-methacryloyloxy ethyl trimellitic acid (4-MET) in dental materials. This research is pivotal in understanding the stability and longevity of dental bonding agents, which directly impacts their clinical effectiveness (Fujita et al., 2007).
3. Composite Materials in Dentistry
Cucuruz et al. (2016) investigated the potential of composite materials based on poly(methacrylic acid) (PMAA) and hydroxyapatite for dental applications. Their study highlights the importance of methacrylic acid derivatives in developing new materials with beneficial properties for dentistry (Cucuruz et al., 2016).
4. Biomedical and Pharmaceutical Applications
Robinson and Peppas (2002) studied poly(methacrylic acid-g-ethylene glycol) nanospheres for biomedical and pharmaceutical applications. Their research underscores the versatility of methacrylic acid derivatives in creating pH-responsive materials suitable for drug delivery systems (Robinson & Peppas, 2002).
5. Hydrophilic Copolymer Systems
Elvira et al. (2001) prepared hydrogels based on polymeric derivatives of salicylic acid, including methacrylamidobenzoic acid, for biomedical applications. This study provides insight into the use of methacrylic acid derivatives in creating hydrogels with potential applications in areas like bone cements and ionomers (Elvira et al., 2001).
Orientations Futures
While specific future directions for 4-Methacrylamidosalicylic acid are not mentioned in the available literature, there is a general trend in the field of chemistry towards the development of new materials and the establishment of structure–function relationships . This could potentially involve further studies on 4-Methacrylamidosalicylic acid and its derivatives .
Propriétés
IUPAC Name |
2-hydroxy-4-(2-methylprop-2-enoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6(2)10(14)12-7-3-4-8(11(15)16)9(13)5-7/h3-5,13H,1H2,2H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLCVRHQTJPCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501208 | |
| Record name | 2-Hydroxy-4-[(2-methylacryloyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methacrylamidosalicylic acid | |
CAS RN |
50512-48-6 | |
| Record name | 2-Hydroxy-4-[(2-methylacryloyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














